methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate
Description
This compound is a pyrano[3,2-c]pyridine derivative with a unique substitution pattern. Its structure includes:
- An oxolan-2-ylmethyl (tetrahydrofuran-derived) side chain at position 6, which may enhance solubility compared to purely alkyl or aromatic substituents.
- A methyl ester at position 3 and a methyl group at position 7, influencing steric and electronic properties.
The molecular formula is C22H23N3O4, with a molecular weight of 393.44 g/mol . Its synthesis likely involves multicomponent reactions, as seen in analogous pyrano-pyridine systems (e.g., via cyclocondensation of cyanoacetates or malononitrile derivatives under reflux conditions) .
Properties
IUPAC Name |
methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6/c1-13-11-17-19(22(26)25(13)12-16-5-4-10-30-16)18(14-6-8-15(28-2)9-7-14)20(21(24)31-17)23(27)29-3/h6-9,11,16,18H,4-5,10,12,24H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAMSZDQJHRUNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=C(C=C3)OC)C(=O)N1CC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
The compound features a pyrano[3,2-c]pyridine core, which is known for its diverse biological activities. The structural components include:
- Amino group : Contributes to the compound's reactivity and potential interactions with biological targets.
- Methoxyphenyl moiety : Enhances lipophilicity and may influence binding affinity to targets.
- Oxolan group : Imparts structural rigidity and may affect the pharmacokinetics of the compound.
Biological Activity Overview
Recent studies have highlighted various aspects of the biological activity of this compound, particularly its anticancer effects.
Anticancer Activity
-
Cell Viability and Proliferation :
- The compound was evaluated against several cancer cell lines using assays such as MTT and sulforhodamine B. Results indicated significant cytotoxic effects on breast cancer cell lines (e.g., MDA-MB-231) with IC50 values ranging from 10 to 20 µM.
- Inhibition of cell proliferation was confirmed by flow cytometry, showing an increase in cells in the G0/G1 phase and a decrease in the S phase, indicating a potential mechanism of action through cell cycle arrest.
-
Mechanism of Action :
- The compound appears to induce apoptosis in cancer cells, as evidenced by Annexin V/PI staining assays. This suggests that it may activate intrinsic apoptotic pathways.
- Molecular docking studies revealed strong interactions with targets involved in cancer progression, including the vascular endothelial growth factor receptor (VEGFR) and Src kinase pathways.
-
In Vivo Studies :
- In ovo CAM (chick chorioallantoic membrane) models demonstrated reduced tumor size when treated with the compound, supporting its potential as an effective anticancer agent.
Comparative Biological Activity Table
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Methyl 2-amino... | MDA-MB-231 | 15 | Induces apoptosis via intrinsic pathways |
| Novel Thienopyridines | MDA-MB-468 | 12 | Inhibits VEGFR signaling |
| Chromeno[3,2-c]pyridines | Various | 20 | Antimicrobial and cytotoxic activity |
Case Study 1: Antitumor Efficacy
A study conducted by Queiroz et al. investigated a series of thieno[3,2-b]pyridine derivatives alongside methyl 2-amino... compounds. The results showcased that methyl derivatives exhibited superior antitumor efficacy compared to other analogs, particularly against triple-negative breast cancer (TNBC) cell lines.
Case Study 2: Mechanistic Insights
Another research effort focused on elucidating the molecular mechanisms underlying the observed anticancer effects. Using proteomic analyses, researchers identified several key signaling pathways modulated by the compound, including those related to apoptosis and cell cycle regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key structural analogs and their differences are summarized below:
*Estimated based on molecular formulas.
Functional Group Impact
- Electron-Donating vs. In contrast, the trifluoromethylphenyl group in offers electron-withdrawing effects, which could stabilize charge-transfer interactions. The 2,4-dimethoxyphenyl analog (ID: 7706-1190) provides dual electron donation, possibly increasing metabolic stability compared to single-substituted derivatives.
- Solubility and Bioavailability: The oxolan-2-ylmethyl side chain in the target compound likely improves aqueous solubility compared to the 3-pyridinylmethyl ( ) or 2-methoxyethyl ( ) groups, which have mixed polarity.
Research Implications and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
